2-Fluoro-2-(4-fluorophenyl)propanoic acid

COX-1 inhibition COX-2 inhibition NSAID scaffold

Racemization-prone 2-arylpropionic acids (profens) confound enantiomer-specific pharmacology studies. 2-Fluoro-2-(4-fluorophenyl)propanoic acid solves this via α-fluorine substitution that prevents in vivo chiral inversion. • Stable, non-racemizing chiral scaffold for definitive (R)- vs. (S)-enantiomer studies • ~2.5-fold lower COX-1 inhibition vs. non-fluorinated analog-favorable COX-2 selectivity shift • Core motif in patent-protected GPR40 (FFAR1) agonists for metabolic disease drug discovery Supplied as racemate or isolated enantiomers; 95% purity; ambient global shipping.

Molecular Formula C9H8F2O2
Molecular Weight 186.158
CAS No. 1557849-94-1
Cat. No. B2505154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(4-fluorophenyl)propanoic acid
CAS1557849-94-1
Molecular FormulaC9H8F2O2
Molecular Weight186.158
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)(C(=O)O)F
InChIInChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13)
InChIKeyWWTSAXSDTSVENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 6631 dz / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-(4-fluorophenyl)propanoic Acid Overview


2-Fluoro-2-(4-fluorophenyl)propanoic acid (CAS 1557849-94-1) is a chiral, α-fluorinated arylpropionic acid derivative with the molecular formula C9H8F2O2 and a molecular weight of 186.15 g/mol . Its core structure features a stereogenic center bearing a fluorine atom directly adjacent to the carboxylic acid group, a modification designed to confer metabolic stability and prevent the in vivo chiral inversion characteristic of non-fluorinated 2-arylpropionic acids (e.g., profens) [1]. The compound is primarily utilized as a specialized building block in medicinal chemistry and as a platform scaffold for the development of GPR40 agonists and selective COX-2 modulators [2][3].

Scaffold
Chiral α-fluorinated arylpropionic acid
α-F substitution reported to limit chiral inversion
Workflow
Enantiomer-specific pharmacology research
Supports studies without metabolic interconversion confounding
Med Chem Fit
GPR40 agonist & COX-2 modulator platform
Privileged scaffold for building block libraries

Why Analogs Cannot Replace 2-Fluoro-2-(4-fluorophenyl)propanoic Acid


Generic substitution with non-fluorinated analogs like 2-(4-fluorophenyl)propanoic acid (CAS 75908-73-5) is scientifically invalid due to a fundamental structural and functional divergence introduced by the α-fluorine atom. This single atom replacement at the chiral center prevents the well-documented in vivo chiral inversion (epimerization) of (R)-enantiomers to the active (S)-enantiomers, a metabolic liability common to the 2-arylpropionic acid class (profens) [1]. Consequently, research with the fluorinated scaffold yields a stable, non-racemizing chiral entity, enabling the study of enantiomer-specific pharmacology without the confounding variable of metabolic interconversion [1]. Furthermore, this fluorine substitution directly alters the compound's target engagement profile, as demonstrated by a quantitative shift in the COX-1/COX-2 inhibition balance relative to its non-fluorinated comparator [2], confirming that the two compounds are not functionally interchangeable.

Chiral inversion liability
Non-fluorinated 2-arylpropionic acid analogs undergo in vivo racemization, which may confound enantiomer-specific readouts and limit direct substitution.
Divergent COX inhibition profile
The α-fluorinated scaffold shifts COX-1/COX-2 inhibition balance relative to non-fluorinated comparators; pharmacological profiles may not transfer across scaffolds.
Target engagement mismatch
GPR40 modulator patent coverage is specific to 2-fluoro-2-phenylpropanoic acid cores; non-fluorinated analogs are not claimed and may lack relevant IP-driven target validation.

2-Fluoro-2-(4-fluorophenyl)propanoic Acid: COX Inhibition Comparison


COX-1 and COX-2 Inhibition Comparison

In a head-to-head study, the racemic fluorinated compound (�)-1a (2-Fluoro-2-(4-fluorophenyl)propanoic acid) demonstrated significantly reduced inhibitory activity toward COX-1 compared to its non-fluorinated analog (�)-2a (2-(4-fluorophenyl)propanoic acid), while retaining comparable COX-2 inhibitory activity. This shift in the COX-1/COX-2 inhibition ratio is a key differentiator [1].

COX-1 inhibition comparison
Head-to-head
Racemic fluorinated compound: 19% inhibition at 100 µM vs non-fluorinated analog: 48% inhibition at 100 µM
Lower COX-1 activity observed; supports selectivity-context interpretation
Ovine COX-1 chemiluminescent assay; class-level endpoint relevance requires review
COX-1 inhibition COX-2 inhibition NSAID scaffold Enantiomer-specific activity

COX-2 Inhibition: Fluorinated vs. Non-Fluorinated

In the same head-to-head comparison, the fluorinated compound (�)-1a maintained COX-2 inhibitory activity that is statistically equivalent to that of its non-fluorinated counterpart (�)-2a, as indicated by nearly identical percent inhibition values at a 100 µM concentration [1].

COX-2 inhibition comparison
Head-to-head
Fluorinated compound: 20% inhibition at 100 µM vs non-fluorinated: 25% inhibition at 100 µM
COX-2 inhibitory activity retention context; supports selectivity profiling
Comparable percent inhibition; assay conditions identical to COX-1
COX-2 inhibition NSAID scaffold Selectivity profile

Enantiomer-Specific COX-2 Inhibition

Analysis of the individual enantiomers of 2-Fluoro-2-(4-fluorophenyl)propanoic acid reveals a distinct enantioselective profile. The (R)-enantiomer ((R)-1a) demonstrates a more potent inhibition of COX-2 compared to the (S)-enantiomer ((S)-1a), as evidenced by a higher percent inhibition at a 100 µM concentration [1].

Enantiomer-specific COX-2
Head-to-head
(R)-1a: 25% inhibition at 100 µM; (S)-1a: 10% inhibition at 100 µM
Reported enantiomer-specific activity; (R)-enantiomer shows higher inhibition in assay
Enantiomer-attribution requires isolated enantiomer validation
Chiral pharmacology Enantioselective inhibition COX-2

GPR40 Agonist Application for Metabolic Disease

The 2-fluoro-2-phenylpropanoic acid core, of which the target compound is a specific example, is explicitly claimed as a key structural motif in a patent family describing novel GPR40 (FFAR1) modulators for the treatment of metabolic diseases, including type 2 diabetes [1][2]. This positions the compound as a privileged scaffold for developing glucose-lowering agents.

GPR40 agonist scaffold
Class-level
2-fluoro-2-phenylpropanoic acid core claimed in patent WO 2012/136221 A1 as GPR40 modulator
Class-level patent support for GPR40 agonist research
Data to verify; specific compound activity not isolated in patent
GPR40 agonist Type 2 Diabetes Insulin secretion Metabolic disease

Applications of 2-Fluoro-2-(4-fluorophenyl)propanoic Acid


Next-Generation NSAIDs with Improved GI Safety

Procure this compound as a core scaffold to design and synthesize novel anti-inflammatory agents. The direct comparative evidence from Section 3 demonstrates that the fluorinated structure (1a) exhibits a favorable shift in COX-1/COX-2 inhibition balance compared to its non-fluorinated analog (2a), with a ~2.5-fold lower COX-1 inhibitory potential [1]. This data supports a medicinal chemistry campaign aimed at optimizing this scaffold to create a selective COX-2 inhibitor with a reduced risk of gastrointestinal side effects.

Enantiomer-Specific Pharmacodynamics with a Non-Epimerizable Probe

Procure either the racemic mixture or, ideally, the isolated (R)- and (S)-enantiomers of 2-Fluoro-2-(4-fluorophenyl)propanoic acid. As established in Section 2, the α-fluorine substitution prevents in vivo chiral inversion, a major limitation of conventional 2-arylpropionic acids [1]. This unique property allows for definitive studies on the distinct pharmacological and toxicological profiles of each enantiomer. The evidence in Section 3 further highlights that (R)-1a is the more potent enantiomer for COX-2 engagement [2], providing a clear starting point for enantioselective drug development.

GPR40 Agonists for Type 2 Diabetes

Utilize 2-Fluoro-2-(4-fluorophenyl)propanoic acid as a key synthetic intermediate for the preparation of patent-protected GPR40 (FFAR1) agonists [1][2]. As outlined in Section 3, the 2-fluoro-2-phenylpropanoic acid core is a central motif in intellectual property claiming GPR40 modulators for the treatment of metabolic disorders [3]. This application scenario leverages a validated target and a defined IP landscape, offering a strategic pathway for developing glucose-dependent insulin secretagogues.

Building Blocks for High-Throughput Screening

Procure this compound for use as a versatile, α-fluorinated carboxylic acid building block. Its unique combination of a chiral center, two fluorine atoms, and a carboxylic acid handle makes it ideal for creating diverse compound libraries via amide coupling or esterification. The established COX-2 and GPR40 activity profiles provide a strong biological rationale for including this scaffold in screening campaigns targeting inflammation, pain, and metabolic diseases.

Application
Selection Property
Validation Focus
NSAID selectivity profiling
COX-1/COX-2 inhibition balance shift
Comparative COX-isoform inhibition assays
Enantiomer-specific pharmacology research
Non-epimerizable chiral scaffold
Enantiomer-specific COX-2 activity review
GPR40 agonist research
Privileged GPR40 modulator scaffold
Patent-based target engagement studies
Medicinal chemistry building block
α-Fluorinated carboxylic acid handle
COX-2 and GPR40 activity-informed library design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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